![molecular formula C6H4Br2ClN3O B2406811 3,6-二溴-1H-吡唑并[1,5-a]嘧啶-2-酮;盐酸盐 CAS No. 2361644-75-7](/img/structure/B2406811.png)

3,6-二溴-1H-吡唑并[1,5-a]嘧啶-2-酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one is a remarkable pharmacological compound, possessing formidable antineoplastic and antiviral characteristics . It emerges as a promising contender for research of antiviral therapy and chemotherapy .

Synthesis Analysis

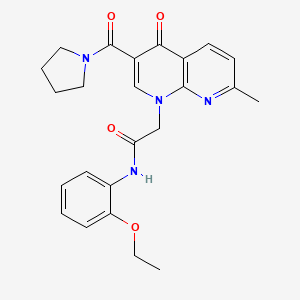

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

In the 3D model of a similar compound bound to EGFR L858R/T790M, the N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively .Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .科学研究应用

荧光探针和成像剂

Discoidin Domain Receptor 1 (DDR1)的选择性抑制剂

抗肿瘤活性

细胞毒性评估

总之,3,6-二溴-1H-吡唑并[1,5-a]嘧啶-2-酮;盐酸盐在荧光研究、癌症研究和材料科学中得到应用,展现了其在科学研究中的多方面潜力. 如果你需要更多细节或有任何其他问题,请随时提问!😊

作用机制

Target of Action

Compounds with similar structures, such as pyrazolopyrimidines, are known to target sedative and anxiolytic receptors .

Mode of Action

It is known that similar compounds interact with their targets by antagonizing camp-mediated catecholamine stimulation of ventricular muscle, leading to negative chronotropy and dromotropy .

Biochemical Pathways

Similar compounds are known to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

Similar compounds have shown good pharmacokinetic profiles, with oral bioavailabilities of 674% and 562%, respectively .

Result of Action

Similar compounds have shown superior cytotoxic activities against certain cell lines .

Action Environment

It is known that environmental factors can influence the formation of impurities in the process of chemical drug production .

未来方向

Given the significant antineoplastic and antiviral characteristics of 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one, it emerges as a promising contender for research of antiviral therapy and chemotherapy . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

生化分析

Biochemical Properties

It is known that pyrazolopyrimidines, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function of these molecules .

Cellular Effects

Some pyrazolopyrimidines have shown cytotoxic activities against certain cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Some pyrazolopyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . This inhibition can lead to changes in gene expression and other cellular processes .

Metabolic Pathways

The metabolic pathways involving 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride are not well-characterized. Pyrazolopyrimidines are known to be involved in purine biochemical reactions , which could suggest potential interactions with enzymes or cofactors in these pathways.

属性

IUPAC Name |

3,6-dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3O.ClH/c7-3-1-9-5-4(8)6(12)10-11(5)2-3;/h1-2H,(H,10,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNJPKFNJNWZTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C(=O)NN21)Br)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate](/img/structure/B2406729.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2406730.png)

![[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2406732.png)

![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2406740.png)

![3,4-dimethyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2406742.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2406747.png)